6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H19ClF3N3O2S and its molecular weight is 433.87. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activity and Receptor Binding
The compound and its derivatives have shown promise in various pharmacological activities, including potent anticonflict activity, lessening of memory impairment, and anticonvulsant activity. Specifically, certain bioisosteres of beta-carbolines and 1,2,3,4-tetrahydro-beta-carbolines, where the indole nitrogen is replaced by sulfur, have been evaluated for their pharmacological activity in conflict tests in rats and passive avoidance tests in mice. Some compounds within this series, particularly those with ethyl ester or cyclohexyl carboxamide groups at certain positions, have demonstrated potent anticonflict and antiscopolamine amnesia-reversal activity without binding to the benzodiazepine receptor, indicating their potential as novel anxiolytics due to binding to 5-HT1A receptors (Kawakubo et al., 1990).
Radioligand Potential for SPECT Imaging
A derivative, 4-[123I]iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide, was evaluated as a potential SPECT radioligand for the 5-HT1A receptor. Although the in vivo studies in rats did not show significant differences in tissue uptake or blocking experiments, this indicates an exploration of derivatives for imaging purposes (Vandecapelle et al., 2001).
Anticonvulsant Activity and Mechanism
Further studies into the anticonvulsant activity of derivatives, particularly enaminones and their isoxazole derivatives, showed potent anti-maximal electroshock effects. Notably, this activity was not attributed to common mechanisms like sodium channel binding, indicating a novel mode of action and the potential for treating conditions like epilepsy with a unique therapeutic approach (Eddington et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, known as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .
Future Directions
Properties
IUPAC Name |
6-ethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S.ClH/c1-2-24-7-6-12-13(9-24)27-17(14(12)15(22)25)23-16(26)10-4-3-5-11(8-10)18(19,20)21;/h3-5,8H,2,6-7,9H2,1H3,(H2,22,25)(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADDAUDSSVBUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.